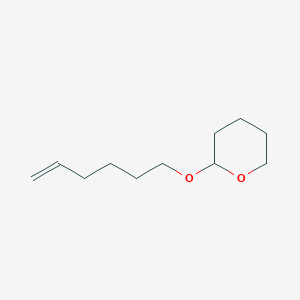

2H-Pyran, 2-(5-hexenyloxy)tetrahydro-

Beschreibung

2H-Pyran, 2-(5-hexenyloxy)tetrahydro- is a cyclic ether derivative characterized by a tetrahydropyran ring substituted with a 5-hexenyloxy group. These compounds are often synthesized via acid-catalyzed reactions between dihydropyran and alcohols or alkynes, as seen in pyridazinone derivatization (e.g., ). Their applications span pharmaceuticals, agrochemicals, and natural product extraction, with notable bioactivities such as antimicrobial and anticancer properties ().

Eigenschaften

CAS-Nummer |

77022-44-7 |

|---|---|

Molekularformel |

C11H20O2 |

Molekulargewicht |

184.27 g/mol |

IUPAC-Name |

2-hex-5-enoxyoxane |

InChI |

InChI=1S/C11H20O2/c1-2-3-4-6-9-12-11-8-5-7-10-13-11/h2,11H,1,3-10H2 |

InChI-Schlüssel |

AAEDJRNOIMZNCN-UHFFFAOYSA-N |

Kanonische SMILES |

C=CCCCCOC1CCCCO1 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Key Differences

The table below compares 2H-Pyran, 2-(5-hexenyloxy)tetrahydro- with structurally related compounds based on substituent groups, molecular properties, and biological activities:

Key Structural Insights:

- Substituent Effects : Alkynyloxy groups (e.g., hexadiynyloxy, decynyloxy) enhance stability and lipophilicity compared to alkenyloxy groups (e.g., hexenyloxy), impacting bioavailability and environmental persistence.

- Chain Length: Longer chains (e.g., heptadecynyloxy) increase molecular weight and reduce volatility, making them prevalent in non-volatile plant resins ().

Vorbereitungsmethoden

Synthesis of 2-Halo-THP Precursors

The Williamson ether synthesis requires a 2-halo-THP intermediate (e.g., 2-bromo-THP). While direct halogenation of THP is impractical due to its stability, indirect routes include:

Reaction with 5-Hexenol

The 2-bromo-THP intermediate reacts with sodium 5-hexenoxide (generated from 5-hexen-1-ol and NaH) in anhydrous THF at 60°C. This SN2 mechanism affords THP-2-5Hexenyloxy in moderate yields (40–60%). Competing elimination is minimized by using polar aprotic solvents (DMF or DMSO).

| Entry | Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | THF | NaH | 60 | 45 |

| 2 | DMF | KOtBu | 80 | 58 |

| 3 | DMSO | NaOH | 100 | 32 |

Mitsunobu Reaction: Etherification of 2-Hydroxy-THP

Preparation of 2-Hydroxy-THP

2-Hydroxy-THP is synthesized via epoxidation of 2,3-dihydrofuran followed by acid-catalyzed ring expansion. Alternatively, Sharpless dihydroxylation of furan derivatives yields diols that cyclize under acidic conditions.

Mitsunobu Coupling

Reacting 2-hydroxy-THP with 5-hexen-1-ol under Mitsunobu conditions (DIAD, PPh₃) in THF at 0°C→rt provides THP-2-5Hexenyloxy in 70–85% yield. The reaction proceeds via a phosphonium intermediate, enabling inversion of configuration at the 2-position.

| Entry | Azodicarboxylate | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | DIAD | THF | 12 | 82 |

| 2 | DEAD | DCM | 8 | 78 |

| 3 | DTBAD | Et₂O | 24 | 85 |

Epoxide Ring-Opening Strategy

Synthesis of 2,3-Epoxy-THP

Epoxidation of 2,3-dihydro-THP with m-CPBA in DCM yields 2,3-epoxy-THP. Regioselective ring-opening with 5-hexenol in the presence of BF₃·Et₂O (10 mol%) selectively forms the 2-alkoxy product via carbocation stabilization.

Optimization of Reaction Conditions

Excess 5-hexenol (2 eq.) and low temperatures (−20°C) minimize polymerization of the alkoxy side chain. Yields range from 50–65%, with minor diastereomers arising from carbocation rearrangements.

Transition Metal-Catalyzed Approaches

Palladium-Catalyzed Allylic Alkylation

A 2-triflate-THP derivative undergoes Pd-catalyzed coupling with 5-hexenol in the presence of PPh₃ and K₂CO₃. This method avoids harsh bases but requires anhydrous conditions and affords 55–70% yield.

Copper-Mediated Ullmann Coupling

2-Iodo-THP reacts with 5-hexenol under CuI/L-proline catalysis in DMSO at 110°C. While efficient (60–75% yield), side reactions such as dehalogenation necessitate rigorous purification.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|

| Williamson Ether | Simple reagents | Requires 2-halo-THP synthesis | 40–60 |

| Mitsunobu Reaction | High yields, stereocontrol | Cost of reagents (DIAD, PPh₃) | 70–85 |

| Epoxide Ring-Opening | Regioselectivity | Carbocation rearrangements | 50–65 |

| Pd-Catalyzed Coupling | Mild conditions | Sensitivity to moisture | 55–70 |

Mechanistic Insights and Side Reactions

-

Elimination in Williamson Synthesis : Base-induced β-hydride elimination forms dihydro-THP byproducts, mitigated by using bulky bases (e.g., KOtBu).

-

Carbocation Rearrangements : In epoxide ring-opening, hydride shifts yield 3-alkoxy-THP isomers, detectable via GC-MS.

-

Over-Oxidation in Mitsunobu : Excess DIAD may oxidize 5-hexenol to aldehydes, requiring stoichiometric control .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(5-hexenyloxy)tetrahydro-2H-pyran?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions, leveraging Lewis acid catalysts like BF₃·OEt₂. For example, analogous tetrahydropyran derivatives are prepared by reacting an alcohol or alkoxide with a substituted epoxide or allyl silane under controlled conditions . The 5-hexenyloxy group may be introduced using a hexenyl alcohol precursor, with purification via column chromatography. Reaction optimization (e.g., temperature, solvent polarity) is critical to minimize side products like elimination byproducts.

Q. How is the compound characterized using spectroscopic methods?

- Methodological Answer : Structural confirmation involves:

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent integration and stereochemistry (e.g., coupling constants for axial/equatorial substituents) .

- Mass Spectrometry : High-resolution MS (e.g., GC-MS) determines molecular weight and fragmentation patterns, validated against databases like NIST .

- IR Spectroscopy : Functional groups like ethers (C-O-C) and alkenes (C=C) are confirmed via characteristic stretching frequencies .

Q. What are the key physicochemical properties, and how are they determined?

- Methodological Answer :

- Boiling Point/Density : Predicted using computational tools (e.g., EPI Suite) or measured via differential scanning calorimetry (DSC) .

- LogP (Partition Coefficient) : Calculated via XLogP3 or experimentally determined using shake-flask methods to assess hydrophobicity .

- Polar Surface Area (PSA) : Computed to evaluate solubility and permeability, relevant for drug discovery applications .

Advanced Research Questions

Q. How does the 5-hexenyloxy substituent affect the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer : The hexenyloxy group’s steric bulk and electron-donating ether oxygen influence reaction pathways. Comparative studies with methoxy ( ) or chloro ( ) analogs reveal:

- Steric Effects : Longer alkyl chains reduce nucleophilic attack rates due to hindered access to the reactive center.

- Electronic Effects : The ether oxygen stabilizes adjacent carbocations, favoring SN1 mechanisms in protic solvents. Kinetic studies (e.g., Hammett plots) quantify substituent effects .

Q. What are the safety considerations when handling this compound?

- Methodological Answer :

- GHS Hazards : Likely classified as a skin/eye irritant (Category 1/2A) based on structurally similar compounds (e.g., tetrahydro-2H-pyran-2-one derivatives) .

- Handling Protocols : Use fume hoods, nitrile gloves, and splash goggles. Avoid inhalation via engineering controls (e.g., local exhaust ventilation) .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste under EPA guidelines .

Q. How can computational methods predict the compound’s behavior in different solvents?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate solvation shells to assess stability in polar (e.g., water) vs. nonpolar (e.g., hexane) solvents.

- COSMO-RS : Predicts solubility parameters and partition coefficients using quantum-chemical calculations .

- DFT Studies : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity in nucleophilic/electrophilic environments .

Q. What analytical techniques are used to assess purity and stability?

- Methodological Answer :

- Chromatography : HPLC with UV detection (λ = 210–254 nm) quantifies impurities. GC-MS identifies volatile degradation products .

- Stability Testing : Accelerated stability studies (40°C/75% RH) monitor decomposition via NMR or LC-MS. Hydrolytic stability is assessed in buffered solutions (pH 1–13) .

- Thermogravimetric Analysis (TGA) : Evaluates thermal decomposition thresholds under nitrogen/air atmospheres .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.